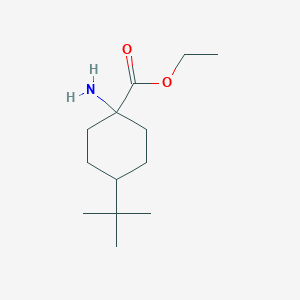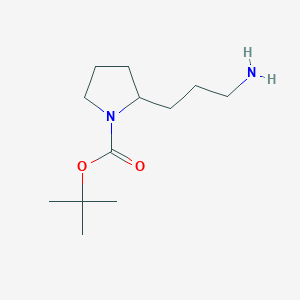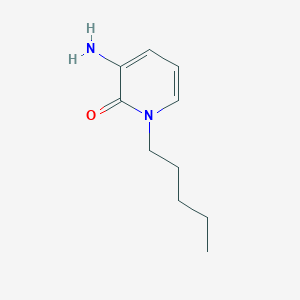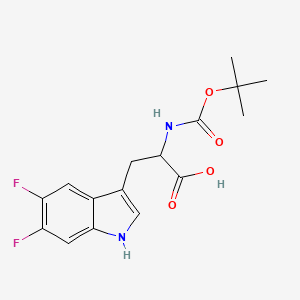
Boc-5,6-difluoro-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-5,6-difluoro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and two fluorine atoms at the 5 and 6 positions of the indole ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5,6-difluoro-DL-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Fluorination: The indole ring is selectively fluorinated at the 5 and 6 positions using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Automated Purification Systems: Techniques like high-performance liquid chromatography (HPLC) are employed for large-scale purification.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-5,6-difluoro-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection: TFA in dichloromethane (DCM) is a standard reagent for Boc group removal.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be obtained.
Deprotected Tryptophan: Removal of the Boc group yields 5,6-difluoro-DL-tryptophan.
Applications De Recherche Scientifique
Boc-5,6-difluoro-DL-tryptophan has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in studying protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as a precursor for developing fluorinated drugs with enhanced bioavailability and metabolic stability.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Boc-5,6-difluoro-DL-tryptophan involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, metabolism, and cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-5-fluoro-DL-tryptophan
- Boc-7-fluoro-DL-tryptophan
- Boc-5,7-difluoro-DL-tryptophan
Uniqueness
Boc-5,6-difluoro-DL-tryptophan is unique due to the specific positioning of fluorine atoms, which can significantly alter its chemical properties and biological activity compared to other fluorinated tryptophan derivatives.
Propriétés
Formule moléculaire |
C16H18F2N2O4 |
|---|---|
Poids moléculaire |
340.32 g/mol |
Nom IUPAC |
3-(5,6-difluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H18F2N2O4/c1-16(2,3)24-15(23)20-13(14(21)22)4-8-7-19-12-6-11(18)10(17)5-9(8)12/h5-7,13,19H,4H2,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
IWDQEXHTJIYEMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




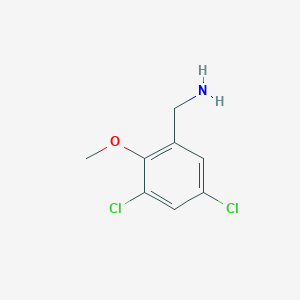





![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
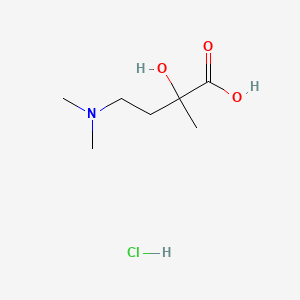
![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/no-structure.png)
